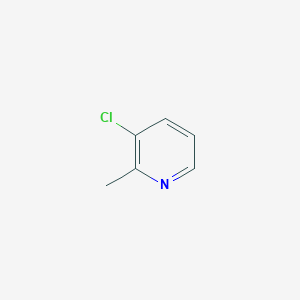

3-Chloro-2-methylpyridine

説明

Significance of Halogenated Pyridines in Organic Synthesis and Advanced Materials Research

Halogenated pyridines are a class of compounds of significant interest in organic synthesis and materials science. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations, making these compounds essential building blocks. nih.gov In organic synthesis, the carbon-halogen bond allows for numerous subsequent bond-forming reactions, which is vital for diversifying chemical structures for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org

These compounds are frequently found in pharmaceuticals and agrochemicals. nih.govchemrxiv.org The pyridine moiety itself is a desirable feature in bioactive molecules due to its ability to form hydrogen bonds, its metabolic stability, and its solubility characteristics. nih.gov The addition of a halogen atom can further modulate these properties, influencing the electronic nature of the ring and providing sites for further functionalization through methods like cross-coupling reactions. chemrxiv.orgacs.org

In the realm of advanced materials, halogenated pyridines are utilized in the creation of functionalized polymers and complex molecular architectures. acs.org Their unique electronic and reactive properties are harnessed to build polyarylene structures and controlled network architectures with specific characteristics. acs.org The development of new, selective methods for the halogenation of pyridines is an active area of research, as it addresses the limitations in accessing essential synthetic intermediates for both biologically relevant molecules and advanced materials. nih.gov

Role of 3-Chloro-2-methylpyridine as a Heterocyclic Building Block in Synthetic Methodologies

This compound, also known as 3-chloro-2-picoline, serves as a crucial heterocyclic building block in various synthetic methodologies. americanelements.com Its structure, featuring a chlorine atom at the 3-position and a methyl group at the 2-position, offers specific reactivity that chemists can exploit. It is a key intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. chemicalbook.comgoogle.com

One of the prominent uses of this compound is in the synthesis of pharmaceutical compounds. For instance, it is a precursor for derivatives that are investigated for their potential biological activities. researchgate.net The synthesis of 3-Amino-2-chloro-4-methylpyridine, a key intermediate for the anti-HIV drug Nevirapine, can start from related picolines, highlighting the importance of this structural motif. chemicalbook.comgoogle.com Furthermore, derivatives of this compound are used in the creation of compounds with potential fungicidal activity. For example, 3-chloro-2-hydrazinopyridine (B1363166), derived from 2,3-dichloropyridine (B146566), can be reacted to form derivatives that show inhibitory effects on various plant pathogens. google.com

The compound also serves as a starting material for creating intermediates for proton pump inhibitors. For example, it can be used to synthesize 4-chloro-3-methoxy-2-methylpyridine-N-oxide, an important intermediate for Pantoprazole. patsnap.comgoogle.com The synthetic routes often involve oxidation of the pyridine nitrogen and subsequent nucleophilic substitution reactions, demonstrating the versatility of the this compound scaffold.

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives is primarily directed towards the agrochemical and pharmaceutical sectors. The specific substitution pattern of this compound makes it a valuable starting point for molecules with targeted biological activities.

In the agrochemical industry, pyridine-containing pesticides are considered fourth-generation pesticides, known for their high efficiency and low toxicity. agropages.com Derivatives of methylpyridines are widely used to produce these advanced agrochemical products. agropages.com Specifically, halogenated methylpyridines are precursors to a range of herbicides and insecticides. For example, 2-chloro-3-picoline is an intermediate for herbicides like diflufenican, nicosulfuron, and flazasulfuron. google.com The development of efficient production processes for these intermediates is a significant area of industrial research. google.com

In the pharmaceutical industry, the focus is on synthesizing novel bioactive molecules. As mentioned, this compound is implicated in the synthesis of Nevirapine, a critical non-nucleosidic reverse transcriptase inhibitor for treating HIV-1 infections. chemicalbook.comgoogle.com Its derivatives are also explored for other therapeutic areas. Research has shown the synthesis of acylhydrazone derivatives containing the 3-chloro-pyridine ring, which exhibit promising fungicidal properties against agricultural pathogens like tomato bacterial spot and cucumber Fusarium wilt. google.com

The table below provides a summary of the research applications for derivatives of this compound.

| Derivative/Related Compound | Application Area | Specific Product/Use |

| 3-Amino-2-chloro-4-methylpyridine | Pharmaceutical | Intermediate for Nevirapine (anti-HIV) chemicalbook.comgoogle.com |

| 2-Chloro-3-picoline | Agrochemical | Intermediate for Diflufenican, Nicosulfuron, Flazasulfuron (Herbicides) google.com |

| 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | Pharmaceutical | Intermediate for Pantoprazole (Proton Pump Inhibitor) patsnap.comgoogle.com |

| 3-Chloro-2-hydrazinopyridine Derivatives | Agrochemical | Fungicides for plant pathogens google.com |

Delimitation of Research Focus: Excluding Basic Identification and Basic Physical/Chemical Properties

This article focuses exclusively on the role of this compound within contemporary chemical research, specifically its application in synthesis and the research trajectories of its derivatives. In line with this specific focus, this article deliberately excludes basic identification data such as CAS numbers, molecular weight, and fundamental physical or chemical properties (e.g., melting point, boiling point). Such information is readily available in chemical databases but falls outside the scope of this research-oriented discussion. The content herein is centered on the synthetic utility and advanced applications of the compound, reflecting its significance in modern chemical innovation.

Structure

2D Structure

特性

IUPAC Name |

3-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEYOMUPVMGJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376459 | |

| Record name | 3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-03-9 | |

| Record name | 3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72093-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Methylpyridine and Its Precursors

Established Synthetic Routes for 3-Chloro-2-methylpyridine

Direct Chlorination Approaches and Regioselectivity

Direct chlorination of pyridine (B92270) derivatives can be a challenging process due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack. Such reactions often necessitate harsh conditions, including the use of strong Brønsted or Lewis acids at elevated temperatures, and may result in a mixture of regioisomers. nih.gov The chlorination of 2-methylpyridine (B31789), for instance, can lead to substitution at various positions on the pyridine ring.

A study on the chlorination of 2-methylpyridine derivatives has shown that the reaction can be influenced by the choice of chlorinating agent and reaction conditions. For example, the use of gaseous chlorine with 2-methylpyridine can lead to the formation of 6-chloro-2-(trichloromethyl)pyridine.

Synthesis from Pyridine N-Oxide Intermediates

A more controlled and regioselective approach to the synthesis of this compound involves the use of pyridine N-oxide intermediates. The N-oxide group activates the pyridine ring, facilitating electrophilic substitution, and can also direct the incoming substituent to a specific position.

The initial step in this pathway is the oxidation of 2,3-lutidine (B1584814) (2,3-dimethylpyridine) to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst or peroxy acids like m-chloroperbenzoic acid (m-CPBA). google.comchemimpex.com The resulting 2,3-dimethylpyridine N-oxide is a key intermediate for subsequent functionalization. pharmaffiliates.comchemicalbook.com

| Starting Material | Oxidizing Agent | Product | Yield | Purity |

| 3,5-dimethylpyridine | Oxidant | 3,5-dimethylpyridine-N-oxide | 95.21% | 99.79% |

| 3,5-dimethylpyridine | Oxidant | 3,5-dimethylpyridine-N-oxide | 97.06% | 97.21% |

| 3,5-dimethylpyridine | Oxidant | 3,5-dimethylpyridine-N-oxide | 95.51% | 98.72% |

| 3,5-dimethylpyridine | Oxidant | 3,5-dimethylpyridine-N-oxide | 98.56% | 99.56% |

This table presents data on the synthesis of 3,5-dimethylpyridine-N-oxide, a related compound, illustrating typical yields and purities achievable in the oxidation of lutidine derivatives. google.com

Once the pyridine N-oxide is formed, it can undergo chlorination. The N-oxide group activates the 4-position of the pyridine ring towards electrophilic attack. For instance, 2,3-dimethylpyridine N-oxide can be nitrated to form 2,3-dimethyl-4-nitropyridine-N-oxide. google.com This nitro-substituted intermediate can then be subjected to a chlorination agent, such as phosphorus oxychloride, to introduce a chlorine atom at the 4-position, yielding 4-chloro-2,3-dimethylpyridine (B1603871) N-oxide. sigmaaldrich.com Subsequent deoxygenation of the N-oxide can then lead to the desired 3-substituted pyridine derivative, although the direct synthesis of this compound via this specific multi-step route from 2,3-lutidine is less commonly detailed.

A more direct chlorination of a pyridine N-oxide to achieve a 3-chloro-substituted product is not the typical outcome, as the N-oxide directs substitution to the 2- and 4-positions. However, subsequent rearrangement or displacement reactions can be employed to obtain the 3-chloro isomer.

Alternative Halogenation Strategies for Pyridine Derivatives

Recognizing the limitations of traditional electrophilic aromatic substitution on pyridines, alternative halogenation strategies have been developed. One such method involves a ring-opening, halogenation, and ring-closing sequence. nih.gov This "one-pot" protocol utilizes a modified Zincke reaction to temporarily convert the electron-deficient pyridine into a more reactive acyclic azatriene intermediate, which can then undergo regioselective halogenation under mild conditions. nih.gov

Another innovative approach involves the use of designed phosphine (B1218219) reagents. nih.govchemrxiv.orgchemrxiv.org In this two-step strategy, a heterocyclic phosphine is installed at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. This salt is then displaced by a halide nucleophile, allowing for the halogenation of a broad range of unactivated pyridines, including those found in complex pharmaceutical molecules. nih.govchemrxiv.orgchemrxiv.org

Synthesis of Key Halogenated Methylpyridine Intermediates

The synthesis of various halogenated methylpyridine intermediates is essential for the production of a wide array of functionalized pyridine compounds. For example, 4-chloro-3-methoxy-2-methylpyridine (B28138) is a key intermediate in the synthesis of some pharmaceutical compounds. Its synthesis can be achieved by refluxing 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.com The corresponding N-oxide, 4-chloro-3-methoxy-2-methylpyridine N-oxide, is also a crucial intermediate and can be synthesized through the oxidation of 4-chloro-3-methoxy-2-methylpyridine. chemicalbook.comgoogle.compatsnap.com

The synthesis of high-purity 2-chloro-5-methylpyridine (B98176) has been achieved through a multi-step process involving the catalytic oxidation of 3-picoline, low-temperature chlorination with triphosgene, and purification via copper salt complexation. google.com This method yields the target product with a purity of over 99.5% and a yield of over 65%. google.com

| Precursor | Reagent | Product |

| 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | 4-Chloro-3-methoxy-2-methylpyridine |

| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide, Phosphotungstic acid | 4-Chloro-3-methoxy-2-methylpyridine N-oxide |

| 3-Picoline | Hydrogen peroxide, Triphosgene, Copper salt | High-purity 2-chloro-5-methylpyridine |

This table summarizes the synthesis of key halogenated methylpyridine intermediates.

Preparation of 3-Bromo-6-chloro-2-methylpyridine (B163948)

3-Bromo-6-chloro-2-methylpyridine is a halogenated pyridine derivative with the chemical formula C₆H₅BrClN. It is a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms on the pyridine ring allows for a range of functionalization reactions.

One synthetic route to a related compound, 3-bromo-2-chloro-6-picoline, starts from 2-chloro-3-nitro-6-methylpyridine. chemicalbook.com This multi-step process involves a reduction reaction using hydrazine (B178648) hydrate (B1144303) and Raney nickel in ethanol, followed by a Sandmeyer-type reaction with aqueous sodium nitrite (B80452), copper bromide, and hydrobromic acid. chemicalbook.com

Another approach involves the oxidative functionalization of 3-bromo-6-chloropyridine. This method includes an initial oxidation step, followed by cyanation and subsequent hydrolysis to yield a carboxylic acid derivative. google.com

Table 1: Synthesis of 3-Bromo-2-chloro-6-picoline

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, Raney nickel, ethanol | 70°C, 10 min; then room temperature, 0.5 h | 80.5% | chemicalbook.com |

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

4-Chloro-3-methoxy-2-methylpyridine-N-oxide is a key intermediate in the synthesis of various pharmaceutical compounds. patsnap.comgoogle.com A common method for its preparation involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine. patsnap.comgoogle.com

One patented method describes the use of a phosphotungstic acid solution as a catalyst for the oxidation reaction with hydrogen peroxide. patsnap.comgoogle.com The reaction is typically carried out in a water bath at elevated temperatures (85-90°C). patsnap.comgoogle.com After the reaction, the pH is adjusted to 7-9 with sodium hydroxide (B78521) to decompose any excess hydrogen peroxide. patsnap.comgoogle.com The product is then extracted with dichloromethane, washed, dried, and the solvent is evaporated to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide. patsnap.comgoogle.com This method is noted for its mild reaction conditions, high yield, and environmental friendliness due to the absence of waste acid discharge. patsnap.comgoogle.com

The synthesis of the precursor, 4-chloro-3-methoxy-2-methylpyridine, can be achieved by refluxing 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.com The resulting product is then purified using column chromatography. prepchem.com

Table 2: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-chloro-3-methoxy-2-methylpyridine | Phosphotungstic acid solution, hydrogen peroxide | 85-90°C, 5 hours | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | patsnap.comgoogle.com |

Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde (B1588787)

2-Chloro-5-methylpyridine-3-carbaldehyde is a useful intermediate for synthesizing various imines (Schiff bases) with potential biological activities. researchgate.net A convenient method for its preparation involves the Vilsmeier-Haack formylation of an enamide derived from propionaldehyde (B47417) and benzylamine. researchgate.net

The resulting 2-chloro-5-methylpyridine-3-carbaldehyde can then be reacted with a variety of primary amines to produce a series of imines in excellent yields. researchgate.net The general procedure for the imine synthesis involves heating the aldehyde with the respective amine, sometimes in an oil bath at 60-65°C for one hour. researchgate.net The reaction mixture is then cooled and extracted with a solvent like dichloromethane. researchgate.net

The synthesis of the parent compound, 2-chloro-5-methylpyridine, can be achieved through several routes. One method involves the chlorination of 5-methyl-2(1H)-pyridone. google.com Another approach starts from the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester, which is then aminated and cyclized to a dihydropyridone. google.comepo.org This intermediate is then halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine, which is subsequently chlorinated. google.com A single-step process from a 2-oxo-5-methyl-5,6-dihalopiperidine using a chlorinating agent like phosphorus oxychloride has also been developed. google.comepo.org

Table 3: Synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines

| Aldehyde | Amine | Conditions | Product | Yield | Reference |

|---|

Synthetic Pathways to 2-Chloro-3-methylpyridine N-oxide

The synthesis of 2-chloro-3-cyanopyridine, a related compound, often proceeds through the N-oxide of 3-cyanopyridine (B1664610). Traditional methods for the chlorination of 3-cyanopyridine N-oxide have utilized reagents like sulfuryl chloride, phosphorus oxychloride, and phosphorus pentachloride. google.com However, these methods often suffer from the production of byproducts and environmentally harmful waste. google.com

A more recent and environmentally benign approach employs bis(trichloromethyl)carbonate as the chlorinating agent in the presence of an organic base. google.com This method avoids the generation of sulfur dioxide and phosphorus-containing waste. The reaction is typically carried out by dissolving 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the dropwise addition of an organic base at a controlled temperature. google.com

Another relevant synthesis is that of 2-chloromethylpyridine from 2-picoline-N-oxide. This can be achieved with high conversion and selectivity using phosphoryl chloride in the presence of triethylamine. researchgate.netscispace.com Other chlorinating agents like diethylchlorophosphate and chloroacetyl chloride have also been used, though with moderate yields. researchgate.net

Synthesis of 3-Chloro-4-iodo-2-methylpyridine (B1459226)

The synthesis of 3-chloro-4-iodo-2-methylpyridine and its analogues can be accomplished through various routes. For instance, the preparation of 2-chloro-4-iodo-5-methylpyridine (B598715) involves a multi-step process starting from 2-chloro-5-methylpyridine (CMP). google.com The synthesis proceeds through oxidation to the N-oxide, followed by nitration, reduction of the nitro group to an amine, and finally a diazotization-iodination sequence. google.com

In the final step, the 2-chloro-4-amino-5-methylpyridine is treated with an acid (such as sulfuric acid) and a nitrite source (like sodium nitrite) to form a diazonium salt. google.com This is subsequently reacted with an iodide source (e.g., potassium iodide) to introduce the iodine atom at the 4-position. google.com

A related synthesis of 2-chloro-3-fluoro-5-iodo-4-methylpyridine (B115175) starts from 2-chloro-3-fluoro-4-iodopyridine. This is achieved through a directed ortho-metalation reaction using lithium diisopropylamide (LDA) at low temperatures, followed by quenching with methyl iodide.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve efficiency. jetir.org Key metrics for evaluating the "greenness" of a chemical process include atom economy and reaction mass efficiency. researchgate.net

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. buecher.de It highlights how many atoms from the reactants are incorporated into the final product. buecher.de

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants, solvents, and reagents used to produce a certain mass of the product. researchgate.net It is defined as the mass of the isolated product divided by the total mass of all materials used in the reaction. researchgate.net

The application of green chemistry principles is evident in some of the synthetic methods discussed. For example, the use of a catalytic amount of phosphotungstic acid in the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide improves the atom economy compared to using stoichiometric reagents. patsnap.comgoogle.comjetir.org Similarly, the development of synthetic routes that avoid hazardous reagents and minimize waste, such as the use of bis(trichloromethyl)carbonate instead of phosphorus-based chlorinating agents, aligns with the goals of green chemistry. google.com One-pot multicomponent reactions are also highlighted as an eco-friendly and atom-economical approach to synthesizing pyridine derivatives, often leading to higher yields and shorter reaction times. acs.org

Evaluation of E-Factor in Synthetic Schemes

The environmental impact of a chemical synthesis is a critical consideration in modern chemistry, with the E-factor (Environmental Factor) being a key metric for its evaluation. The E-factor is defined as the total mass of waste generated divided by the mass of the desired product. greenchemistry-toolkit.orgresearchgate.net A lower E-factor signifies a more environmentally friendly process, indicating less waste production. researchgate.netyoutube.com This metric accounts for all waste streams, including unreacted starting materials, byproducts, and solvents, offering a comprehensive assessment of a reaction's green credentials. researchgate.netyoutube.com

In the context of synthesizing pyridine derivatives, the goal is to design synthetic routes with minimal E-factors. For instance, analyses of certain synthetic reactions for related compounds have demonstrated the achievement of very low E-factors, classifying them as "excellent" syntheses. rsc.org Values as low as 0.05 have been reported, which corresponds to generating only 50 grams of waste for every kilogram of product. rsc.org This contrasts sharply with typical E-factors in the pharmaceutical industry, which can be significantly higher due to complex, multi-step syntheses. researchgate.net

The calculation involves summing the mass of all inputs (reactants, solvents, catalysts) and subtracting the mass of the isolated product to determine the total waste. youtube.com

Table 1: Representative E-Factor Evaluation for a Synthetic Step

| Parameter | Value | Interpretation |

| E-Factor | 0.05 - 0.14 rsc.org | Excellent (Low Waste Generation) |

| Atom Economy (AE) | 95.34% - 96.40% rsc.org | High (Efficient incorporation of reactant atoms into the final product) |

| Reaction Mass Efficiency (RME) | 87.46% - 94.79% rsc.org | High (Good ratio of product mass to total reactant mass) |

| Process Mass Intensity (PMI) | 1.06 - 1.16 rsc.org | Excellent (Low total mass input per mass of product) |

This table illustrates green chemistry metrics for an exemplary, highly optimized reaction, showcasing how low E-factors are associated with high efficiency across other metrics.

Catalytic Approaches and Environmentally Benign Reagents

The development of advanced catalytic systems and the use of environmentally benign reagents are central to creating sustainable synthetic pathways for this compound and its precursors. Catalysts are crucial for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions, which reduces energy consumption and waste. patsnap.compatsnap.com

One notable approach involves the use of a phosphotungstic acid solution as a catalyst in oxidation reactions. patsnap.com This method, which employs hydrogen peroxide as the oxidant, is considered green and environmentally friendly because the primary byproduct is water. The reaction conditions are mild, enhancing safety and operational convenience while avoiding the discharge of waste acid. patsnap.com Similarly, Fe-MnOx-Yb has been utilized as an effective catalyst for the synthesis of 2-picoline from pyridine and methanol, achieving high product yields and conversion rates. patsnap.com

The choice of reagents is equally important. Traditional methods often involve hazardous substances like phosphorus oxychloride. google.comprepchem.com Modern strategies aim to mitigate the environmental impact of such reagents. For example, dimethylformamide (DMF) can be used to absorb excess phosphorus oxychloride, converting it into a Vilsmeier reagent byproduct that can be separated and potentially used in other reactions, thereby reducing the generation of acidic aqueous waste. google.com The shift away from stoichiometric reagents to catalytic amounts of more selective and less hazardous materials is a key trend. For instance, older methods for certain chlorination steps used elemental chlorine, while newer procedures may employ catalysts that offer higher selectivity and are more environmentally sound. patsnap.comorgsyn.org

Table 2: Examples of Catalytic and Reagent Strategies

| Target Process | Catalyst/Reagent Strategy | Advantages |

| Oxidation of a picoline derivative | Phosphotungstic acid catalyst with Hydrogen Peroxide patsnap.com | Mild conditions, high yield, green and safe (water as byproduct) |

| Synthesis of 2-picoline | Fe-MnOx-Yb catalyst patsnap.com | High product yield (88%) and conversion rate (95%) |

| Chlorination (general) | Phosphorus Oxychloride with DMF work-up google.com | Reduces acid waste by converting excess reagent to a useful byproduct |

| Chlorination of 2-methylpyridine | Initiator with gaseous chlorine in a specific reactor setup patsnap.com | High selectivity, high yield, environment-friendly |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a fundamental aspect of chemical process development, aiming to maximize product yield and selectivity while minimizing costs and environmental impact. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. researchgate.netgoogle.comresearchgate.net

A case study in the synthesis of a precursor, 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566), demonstrates the impact of optimization. google.com By carefully controlling the molar ratio of 2,3-dichloropyridine to hydrazine hydrate (1:4-6) and selecting an appropriate polar solvent, yields can be dramatically improved to between 95% and 99%. google.com The choice of solvent—such as methanol, ethanol, or dimethylformamide (DMF)—and the reaction time (4-8 hours) are critical to achieving this high efficiency. google.com

Similarly, in the synthesis of 2,3,5-trimethylpyridine, the systematic investigation of temperature, time, and catalyst type identified the optimal conditions as 150 °C for 24 hours using a mixed CH3COOH/pTsOH catalyst. researchgate.net The optimization of a Suzuki coupling reaction for a pyridine derivative involved specifying the catalyst (Pd(PPh₃)₄), base (Na₂CO₃), solvent system (Toluene:H₂O), and temperature (100 °C) to ensure a successful outcome. nih.gov

These examples underscore that a systematic approach to optimizing each parameter is essential for developing a robust, high-yield, and selective synthetic process.

Table 3: Optimization of Reaction Conditions for 3-Chloro-2-hydrazinopyridine Synthesis google.com

| Solvent | Molar Ratio (2,3-dichloropyridine:hydrazine hydrate) | Reaction Time (hours) | Yield |

| Ethanol | 1:6 | 6 | 97% |

| Methanol / Ethanol | 1:6 | 4 | 97% |

| Dimethylformamide (DMF) | 1:6 | 6 | 97% |

| Dimethylacetamide (DMAC) | 1:6 | 6 | 98% |

Reactivity and Reaction Mechanisms of 3 Chloro 2 Methylpyridine

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for 3-chloro-2-methylpyridine. Unlike nucleophilic substitution on alkyl halides, SNAr on aryl halides typically proceeds via a two-step addition-elimination mechanism libretexts.org. The nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex libretexts.org. The aromaticity of the ring is temporarily disrupted in this step libretexts.org. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine (B92270) ring is restored libretexts.orgyoutube.com. The presence of the electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the anionic intermediate, thereby facilitating the reaction, particularly when the leaving group is at the 2- or 4-position.

The chlorine atom at the 3-position of this compound is susceptible to displacement by a variety of nucleophiles. The reactivity of halogenated pyridines in SNAr reactions is significantly influenced by the position of the halogen and the nature of other substituents on the ring. The general reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial nucleophilic attack is the rate-determining step nih.gov.

These reactions provide a fundamental method for introducing a wide range of functional groups onto the pyridine core . Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, leading to the synthesis of aminopyridines, alkoxypyridines, and thiopyridines, respectively.

Table 1: Examples of Nucleophilic Substitution at the Chlorine Center

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 3-Amino-2-methylpyridine derivative |

| Alkoxide | NaOR | 3-Alkoxy-2-methylpyridine derivative |

This table presents generalized reaction types based on the principles of nucleophilic aromatic substitution.

The conversion of the pyridine nitrogen in this compound to a pyridine N-oxide significantly alters the molecule's reactivity. Pyridine N-oxides are valuable and versatile precursors for accessing a range of pyridine derivatives because they are typically more reactive toward both nucleophilic and electrophilic substitution reactions than the parent pyridines acs.org. The N-oxide functional group acts as a strong electron-withdrawing group via resonance, which further activates the pyridine ring towards nucleophilic attack. This increased reactivity facilitates the displacement of the chlorine atom under milder conditions.

Furthermore, the N-oxide group itself can be manipulated. For instance, after a nucleophilic substitution reaction has been performed on the ring, the N-oxide can be deoxygenated to yield the substituted pyridine product acs.org. The methyl group at the 2-position of the N-oxide can also exhibit enhanced reactivity. A notable example is the Boekelheide reaction, a rearrangement of α-picoline-N-oxides that transforms them into hydroxymethylpyridines, typically using an acylating agent like acetic or trifluoroacetic anhydride (B1165640) wikipedia.org.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations mdpi.com. In these reactions, the carbon-chlorine bond is selectively activated by a metal catalyst, most commonly palladium or nickel, allowing it to be coupled with a wide array of organometallic reagents rsc.orgrsc.org.

The Suzuki-Miyaura coupling is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide libretexts.orgorganic-chemistry.org. The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents libretexts.org.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst libretexts.org.

Chloropyridines are generally less reactive than the corresponding bromopyridines or iodopyridines in Suzuki-Miyaura couplings, often requiring more active catalyst systems . Specialized ligands, such as bulky, electron-rich phosphines, are frequently employed to enhance the catalyst's activity and facilitate the coupling of these less reactive chlorides organic-chemistry.org.

Table 2: Representative Suzuki-Miyaura Coupling of a Chloropyridine

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% organic-chemistry.org |

Note: This data is for analogous chloropyridine substrates, illustrating the high efficiency of modern catalysts for coupling nitrogen-containing heterocycles organic-chemistry.org.

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important transition metal-catalyzed couplings. The development of catalysts based on first-row transition metals like nickel has provided cheaper and more earth-abundant alternatives to palladium for many cross-coupling reactions rsc.org.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a premier method for synthesizing N-aryl compounds from substrates like this compound.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing aryl alkynes.

Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound, typically catalyzed by nickel or palladium. It is known for its high reactivity and functional group tolerance libretexts.org.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) involves the replacement of an atom, usually hydrogen, on an aromatic ring with an electrophile wikipedia.org. The general mechanism proceeds in two steps: first, the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate) masterorganicchemistry.com. Second, a proton is removed from the carbon that was attacked, restoring the ring's aromaticity masterorganicchemistry.com.

The pyridine ring is inherently less reactive towards electrophilic substitution than benzene (B151609) wikipedia.org. This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which reduces the electron density of the ring system. Furthermore, many SₑAr reactions are performed under acidic conditions (e.g., nitration, sulfonation), which leads to the protonation of the pyridine nitrogen wikipedia.org. The resulting pyridinium (B92312) cation is even more strongly deactivated towards attack by an electrophile.

For this compound, the directing effects of the existing substituents must be considered:

Ring Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-position (C5).

Chlorine (at C3) : Deactivating due to its inductive effect but directs ortho and para (to C2, C4, and C6) via resonance.

Methyl Group (at C2) : Activating and directs ortho and para (to C3 and C5).

The combined influence of these groups makes predicting the outcome complex. The strong deactivation by the ring nitrogen generally dominates, suggesting that if a reaction occurs, it would likely be at the C5 position, which is meta to the nitrogen and para to the activating methyl group. However, achieving electrophilic substitution on this ring system is often challenging and may require harsh reaction conditions.

Functional Group Transformations of the Methyl Group

The methyl group of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the electronic properties of the pyridine ring and the chloro substituent.

The methyl group on the pyridine ring can undergo free-radical chlorination to yield mono-, di-, or trichloromethyl derivatives. This transformation is typically carried out under high temperatures or with UV light initiation. While specific studies on this compound are not extensively detailed, the reaction mechanism is analogous to that of other isomeric chloromethylpyridines. For instance, the chlorination of 2-chloro-5-methylpyridine (B98176) is a known industrial process used to produce 2-chloro-5-(trichloromethyl)pyridine, a precursor for further synthesis. google.com This process can be followed by chlorination on the pyridine ring itself to yield intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine. jst.go.jpnih.gov

The reaction proceeds via a free-radical chain mechanism:

Initiation: Chlorine molecules (Cl₂) are homolytically cleaved by heat or light to form chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of this compound, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to form a chlorinated product (e.g., 3-chloro-2-(chloromethyl)pyridine) and a new chlorine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Successive chlorination steps can occur until the fully substituted 3-chloro-2-(trichloromethyl)pyridine is formed. The degree of chlorination can be controlled by adjusting the reaction conditions, such as the molar ratio of chlorine to the pyridine substrate.

Table 1: Examples of Methyl Group Chlorination on Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Product(s) | Reaction Type |

|---|---|---|

| 3-Methylpyridine (B133936) | 2-Chloro-5-(trichloromethyl)-pyridine, 2-chloro-3-(trichloromethyl)-pyridine | Vapor-phase chlorination google.com |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | Radical chlorination google.com |

The methyl group at the 2-position of the pyridine ring is susceptible to oxidation by strong oxidizing agents. pipzine-chem.com This reaction typically converts the methyl group into a carboxyl group (-COOH), a fundamental transformation in organic synthesis. wikipedia.org For this compound, oxidation yields 3-chloropyridine-2-carboxylic acid.

Commonly used oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction mechanism generally involves the attack of the oxidant on the C-H bonds of the methyl group, leading to the stepwise formation of hydroxymethyl and formyl intermediates before reaching the stable carboxylic acid state. The pyridine ring itself is relatively resistant to oxidation under these conditions due to its electron-deficient nature.

This transformation is valuable for creating intermediates used in the synthesis of pharmaceuticals and other complex organic molecules. The resulting carboxylic acid can undergo a wide range of further reactions, such as esterification, amidation, or conversion to an acid chloride.

Comparative Reactivity Studies with Isomeric Chloromethylpyridines

The reactivity of the methyl group in chloromethylpyridine isomers is significantly influenced by the relative positions of the chloro substituent, the methyl group, and the ring nitrogen atom. These positions dictate the electronic environment of the methyl group's C-H bonds, affecting the stability of reaction intermediates (e.g., radicals or cations).

The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack but activates the α (2, 6) and γ (4) positions towards nucleophilic attack. researchgate.net The chlorine atom is also electron-withdrawing via its inductive effect, further modifying the electron density of the ring and its substituents.

In This compound , the methyl group is at an α-position, making its C-H bonds susceptible to radical abstraction. The chlorine atom is at the 3-position (β-position), where its electron-withdrawing inductive effect can influence the stability of the adjacent pyridyl-methyl radical intermediate.

In contrast, an isomer like 5-chloro-2-methylpyridine also has the methyl group at an α-position, but the chlorine atom is at the 5-position (a β-position relative to the nitrogen but para to the methyl group). The electronic interplay between the substituents will differ, potentially leading to different reaction rates for transformations like oxidation or chlorination. For nucleophilic aromatic substitution (SNAr) reactions on the ring, the reactivity of a chlorine atom at the 3-position is known to be thousands of times slower than at the 2- or 4-positions. researchgate.net While this applies to the reactivity of the chloro group itself, it highlights the profound electronic differences between the positions on the pyridine ring, which in turn affect the reactivity of attached functional groups like the methyl group.

Table 2: Structural Comparison of Chloromethylpyridine Isomers and Predicted Reactivity Effects This table is interactive. You can sort and filter the data.

| Compound | Position of -CH₃ | Position of -Cl | Relative Positions | Predicted Influence on Methyl Group Reactivity |

|---|---|---|---|---|

| This compound | 2 (α) | 3 (β) | Ortho | The chloro group's inductive effect may stabilize the radical intermediate formed during chlorination. |

| 5-Chloro-2-methylpyridine | 2 (α) | 5 (β) | Para | The chloro group is electronically distant but can still exert an inductive pull, potentially affecting oxidation rates. |

| 2-Chloro-3-methylpyridine | 3 (β) | 2 (α) | Ortho | The methyl group is less activated than at the α-position. The adjacent α-chloro group strongly withdraws electron density. |

| 2-Chloro-4-methylpyridine | 4 (γ) | 2 (α) | Meta | The methyl group is at an activated γ-position. The α-chloro group's influence is moderated by distance. |

The differing electronic environments suggest that the activation energy required for hydrogen abstraction from the methyl group will vary among these isomers, leading to different reaction kinetics for functional group transformations.

Spectroscopic and Theoretical Investigations of 3 Chloro 2 Methylpyridine and Its Analogues

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of 3-chloro-2-methylpyridine. These methods probe the vibrational energy levels of the molecule, with each vibrational mode corresponding to a specific type of bond stretching, bending, or torsional motion.

Assignment of Vibrational Modes

The infrared absorption spectrum of 2-chloro-6-methyl pyridine (B92270) has been analyzed in the 400-4000 cm⁻¹ range, allowing for the assignment of fundamental infrared frequencies. orientjchem.org These assigned frequencies are often compared with those of similar molecules to ensure accuracy. orientjchem.org For instance, in a related compound, 2-chloro-6-methyl pyridine, the bands at 1419, 1421, and 1422 cm⁻¹ are attributed to the -CH₂ group deformation vibration, while those at 1371 and 1373 cm⁻¹ correspond to the -CH₃ in-plane bending vibration. researchgate.net The presence of a smaller percentage of the bandwidth at 1371 cm⁻¹ at higher temperatures (80°C) suggests an interaction involving the methyl group. researchgate.net

Conformational Analysis via Spectroscopic Data

Vibrational spectroscopy is a powerful tool for conformational analysis. Theoretical calculations on related molecules like 3-monosubstituted-2-methylpropenes indicate the existence of different conformers, such as s-cis and gauche forms, based on the dihedral angle of the C=C–C–X bond. researchgate.net For halogenated propenes, it has been observed that the gauche conformer is the most stable for chloro, bromo, and iodo derivatives. researchgate.net The analysis of the C=C stretching mode in the infrared spectra of 3-X-2-methylpropenes, when compared with theoretically calculated data, provides insights into the conformational isomerism of these compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electron-donating or -withdrawing nature of the substituents on the pyridine ring. For example, in pyridine itself, the proton at the C2 position is directly attached to the electronegative nitrogen atom, resulting in a downfield shift to around 150 ppm. testbook.com The protons at C3 and C4 are observed at approximately 124 ppm and 136 ppm, respectively. testbook.com The introduction of a methyl group, as in 2-methylpyridine (B31789), will further influence these chemical shifts. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms. In pyridine, the carbon atoms at the C2, C3, and C4 positions have distinct chemical shifts. testbook.com The presence of chloro and methyl substituents in this compound will cause predictable shifts in the ¹³C spectrum based on their electronic effects.

Theoretical Chemical Shift Calculations (GIAO Method)

To complement experimental NMR data, theoretical calculations of chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. imist.maconicet.gov.ar This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma The accuracy of GIAO calculations depends on the level of theory and the basis set used. nih.gov For instance, density functional theory (DFT) methods like B3LYP and M06-2X, coupled with various basis sets such as 6-31G(d,p) and cc-pVTZ, are commonly employed for these calculations. nih.govresearchgate.net Comparing the calculated chemical shifts with the experimental values can aid in the definitive assignment of NMR signals and provide a deeper understanding of the electronic structure of the molecule. conicet.gov.ar

Mass Spectrometry (LC/MS-MS, GC-MS) in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and selective tool for the analysis of complex mixtures.

For halogenated compounds like this compound, the presence of chlorine is readily identified in the mass spectrum due to its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk This results in the appearance of two molecular ion peaks (M+ and M+2) separated by two mass-to-charge (m/z) units, with a characteristic intensity ratio of 3:1. chemguide.co.uk This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation of the molecular ion provides further structural clues. The cleavage of bonds within the molecule leads to the formation of fragment ions, and the pattern of these fragments is often unique to the compound's structure. For instance, the loss of a methyl radical (CH₃) or a chlorine atom from the molecular ion would result in specific fragment peaks. In some cases, rearrangement reactions can occur, leading to the formation of stable ions like bicyclic structures. jcsp.org.pk

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a particularly powerful technique for the analysis of complex samples. nih.govshimadzu.co.kr It involves the separation of components by LC, followed by two stages of mass analysis. youtube.com In the first stage, the parent ion of interest is selected, and in the second stage, this ion is fragmented, and the resulting daughter ions are analyzed. youtube.com This technique, often performed in multiple reaction monitoring (MRM) mode, offers high selectivity and sensitivity. youtube.com

Electronic Spectroscopy (UV-Vis) and Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these bands are influenced by the chloro and methyl substituents. These substituents can cause a shift in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can affect the intensity of the absorption. The electronic properties of this compound, such as its dipole moment and polarizability, are also influenced by its molecular structure and the nature of its substituents. americanelements.com

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable tools in modern chemistry for investigating the electronic structure and properties of molecules. tdl.orguni-muenchen.de These computational techniques allow for the detailed exploration of molecular geometries, orbital energies, charge distributions, and various types of intramolecular interactions, providing insights that complement and often guide experimental studies. For this compound and its analogues, these methods offer a powerful approach to understanding their reactivity, stability, and spectroscopic behavior at the atomic level.

DFT methods, such as the widely used B3LYP functional, balance computational cost and accuracy, making them suitable for a broad range of molecular systems, including drug-like molecules. arxiv.orgnih.govphyschemres.org Ab initio methods, like MP2 and Coupled Cluster (CC), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. tdl.org The application of these methods provides a comprehensive theoretical framework for characterizing the chemical nature of this compound.

A fundamental step in quantum chemical calculations is the determination of the molecule's equilibrium geometry. This process, known as geometry optimization, seeks the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of atoms. physchemres.org For this, methods like DFT with functionals such as B3LYP and a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ) are commonly employed. arxiv.orgbeilstein-journals.org The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles.

For this compound, a similar computational approach would yield the precise bond lengths of the pyridine ring, the C-Cl bond, and the C-C and C-H bonds of the methyl group. These calculated parameters are crucial for understanding the steric and electronic effects of the chloro and methyl substituents on the pyridine ring structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Heterocycle (3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one) arxiv.org

| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT/B3LYP) |

| Bond Length (Å) | C1-N1 | 1.460 | 1.465 |

| Bond Length (Å) | C5-N1 | 1.457 | 1.461 |

| Bond Length (Å) | C3-Cl1 | 1.799 | 1.831 |

| Bond Length (Å) | C4=O1 | 1.214 | 1.214 |

| Bond Angle (°) | C1-N1-C5 | 114.1 | 114.5 |

| Bond Angle (°) | N1-C1-C2 | 110.8 | 111.2 |

| Bond Angle (°) | O1-C4-C3 | 122.0 | 122.3 |

Note: This data is for an illustrative analogue and not this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.govbeilstein-journals.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govreddit.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. reddit.comamericanelements.com

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO and map their spatial distribution. While specific calculations for this molecule are not published, studies on similar structures, such as various substituted pyridine and heterocyclic systems, provide valuable insights. For example, in a theoretical study of clevudine (B1669172) and telbivudine, the HOMO-LUMO gaps were calculated using DFT (B3LYP/6-311++G(d,p)) to be 4.1653 eV and 6.6865 eV, respectively, indicating differing levels of chemical stability. physchemres.org The distribution of these orbitals shows where the molecule is most likely to participate in nucleophilic (HOMO) and electrophilic (LUMO) attacks. In this compound, the HOMO is expected to be distributed over the π-system of the pyridine ring, while the LUMO would also be located on the ring, likely with significant contributions from the C-Cl antibonding orbital, influencing its susceptibility to nucleophilic substitution.

Table 2: Illustrative FMO Analysis of Drug-like Molecules (Clevudine and Telbivudine) physchemres.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Clevudine | -7.0151 | -2.8498 | 4.1653 |

| Telbivudine | -7.2137 | -0.5272 | 6.6865 |

Note: This data is for illustrative analogues and not this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP is plotted onto a constant electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. nih.govchemmethod.com

An MEP map of this compound would reveal the key reactive sites. The most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it the primary site for protonation and interaction with Lewis acids. nih.gov The chloro substituent, being highly electronegative, will also create a region of negative potential around itself. Conversely, positive potential regions (blue) are anticipated around the hydrogen atoms, particularly those of the methyl group and the pyridine ring. The area around the carbon atom bonded to the chlorine might also exhibit a positive character, known as a σ-hole, which can influence intermolecular interactions. rsc.org This detailed map provides a visual guide to the molecule's reactivity and intermolecular interaction sites. nih.govclinmedjournals.org

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. tdl.orgnist.gov This analysis provides detailed information on the charge distribution on each atom (natural population analysis), the hybridization of atomic orbitals, and the interactions between filled (donor) and empty (acceptor) orbitals. tdl.orgresearchgate.net

The most significant aspect of NBO analysis is its ability to quantify delocalization effects through the examination of donor-acceptor interactions. These are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (such as a bonding orbital or a lone pair) to an empty acceptor NBO (typically an antibonding orbital). nist.gov

For this compound, NBO analysis would reveal the nature of the C-Cl, C-N, and C-C bonds, as well as the lone pair on the nitrogen atom. It would quantify the polarization of these bonds and the natural atomic charges. For example, in related iminopyridine complexes, NBO analysis has shown that the charge density on bridging chloride ions is lower than on terminal ones. nih.gov

The stabilization energies (E(2)) calculated in NBO analysis directly quantify charge transfer and hyperconjugative interactions within the molecule. tdl.orgrsc.org Hyperconjugation is the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. In this compound, significant interactions would be expected between the filled π orbitals of the pyridine ring and the empty σ* antibonding orbitals of the C-Cl bond, and vice-versa.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for an Amine Complex nist.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) | σ* (B1-H2) | 2.15 | Lone Pair -> Antibond |

| BD (B1-B4) | σ* (O-H) | 3.85 | Bond -> Antibond |

Note: This data is for an illustrative B₂H₄-Lewis Base complex and demonstrates the concept of stabilization energy calculation, not specific values for this compound.

While this compound lacks the classic hydrogen bond donors (like O-H or N-H) to form strong intramolecular hydrogen bonds, computational methods can investigate weaker interactions that may influence its conformation and properties. uni-muenchen.debeilstein-journals.org These can include weak C-H···N or C-H···Cl hydrogen bonds.

Applications of 3 Chloro 2 Methylpyridine in Diverse Research Fields

Medicinal Chemistry and Pharmaceutical Development

In the realms of medicinal chemistry and pharmaceutical development, 3-Chloro-2-methylpyridine and its isomers are recognized for their role as foundational materials in synthesizing novel compounds with potential therapeutic value. chemimpex.comnetascientific.com The reactivity of the pyridine (B92270) ring, combined with the influence of the chloro and methyl substituents, allows chemists to construct a wide array of complex molecular architectures. chemimpex.com

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its structural framework is a component of numerous compounds investigated in drug discovery and development. The compound's ability to undergo further chemical transformations makes it an essential building block for creating more elaborate molecules designed to interact with biological targets. chemimpex.com Researchers leverage this reactivity to develop novel drug candidates across different therapeutic areas. chemimpex.com The synthesis of many pharmaceuticals involves the use of pyridine derivatives, which form the core of many biologically active molecules. rsc.orgnih.gov

Table 1: Examples of Drug Classes and Precursors Involving Chloro-Methylpyridine Scaffolds

| Precursor/Intermediate | Therapeutic Area/Drug Class | Research Findings |

|---|---|---|

| This compound | Anti-inflammatory & Analgesic | Serves as a starting material for compounds with potential anti-inflammatory and pain-relieving properties. chemimpex.com |

| 2-Amino-3-chloropyridine (B188170) | Analgesic (FAAH/COX-2 Inhibitors) | Used in the synthesis of flurbiprofen (B1673479) amides, which are investigated as dual-action analgesic agents. nih.gov |

Development of Anti-inflammatory and Analgesic Drugs

The scaffold of this compound is particularly significant in the development of new anti-inflammatory and analgesic drugs. chemimpex.com Research has shown that related structures are integral to molecules designed to inhibit key enzymes involved in inflammation and pain pathways. For instance, derivatives of the structurally similar compound flurbiprofen have been condensed with 2-amino-3-chloropyridine to create dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2), which are targets for analgesia. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of prostaglandin (B15479496) E2 (PGE2) production by suppressing COX enzymes. rsc.org Studies on other heterocyclic compounds, such as 5-chloro-2(3H)-benzoxazolone derivatives, have also demonstrated significant analgesic and anti-inflammatory activities in preclinical models. researchgate.net

Precursor for Heterocyclic Compounds with Biological Activity

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and are present in a vast number of natural products and synthetic drugs. rsc.orgnih.gov this compound serves as a valuable precursor for creating more complex heterocyclic molecules with enhanced biological activity. chemimpex.com Its structure allows for participation in various chemical reactions, making it an essential tool for synthetic chemists aiming to build novel compounds. chemimpex.comchemimpex.com The pyridine nucleus is a common feature in many vitamins, alkaloids, and approved pharmaceuticals, and the strategic addition of functional groups can significantly enhance a molecule's bioactivity. rsc.orgnih.gov

Cytochrome P450 Enzyme Inhibition Studies with Derivatives

Derivatives of chloro-methylpyridines have been studied for their potential to inhibit Cytochrome P450 (CYP450) enzymes. smolecule.com These enzymes are critical for metabolizing drugs and other foreign substances in the body. Inhibition of specific CYP450 isoforms can be a therapeutic goal or a source of drug interactions. Research into compounds structurally related to this compound has revealed inhibitory activity against specific CYP enzymes. For example, 3-Bromo-6-chloro-2-methylpyridine (B163948) has been identified as an inhibitor of CYP1A2. Other studies have focused on designing pyridine derivatives to selectively inhibit CYP2A6 as a potential strategy related to nicotine (B1678760) metabolism. nih.gov These studies often find that substitutions on the pyridine ring are crucial for effective and selective binding to the enzyme's active site. nih.gov

Table 2: Research on CYP450 Inhibition by Pyridine Derivatives

| Compound/Derivative Class | CYP Enzyme Target | Key Finding |

|---|---|---|

| 3-Bromo-6-chloro-2-methylpyridine | CYP1A2 | Acts as an inhibitor of the enzyme, which is significant for drug metabolism studies. |

| Pyridine derivatives with imidazole/propargyl ether substituents | CYP2A6 | Substitutions at the 3-position of the pyridine ring showed optimal interactions and inhibitory activity. nih.gov |

Drug-Drug Interactions and Pharmacokinetics

The study of CYP450 inhibition is directly linked to understanding and predicting drug-drug interactions and their impact on pharmacokinetics. nih.gov When a drug inhibits a CYP enzyme, it can slow the metabolism of other drugs that are substrates for that same enzyme, potentially leading to increased plasma concentrations and altered effects. nih.gov The inhibition of CYP1A2 by derivatives like 3-bromo-6-chloro-2-methylpyridine highlights the potential for such compounds to cause significant drug-drug interactions, thereby affecting the pharmacokinetic profiles of co-administered medications. Assessing the potential for CYP inhibition is a standard part of preclinical drug development to evaluate the risk of such interactions. acs.org

Agrochemical Research and Development

In agrochemical research, pyridine and its derivatives are considered fundamental "chips" for creating modern pesticides. agropages.com this compound and related methylpyridines are key starting materials in the synthesis of fourth-generation agrochemicals, which are valued for their high efficiency, low toxicity, and improved environmental compatibility. chemimpex.comagropages.com These compounds serve as precursors for a wide range of products, including herbicides, fungicides, and pesticides. chemimpex.comchemimpex.com

The process often involves further chlorination and fluorination of the methylpyridine base to create advanced intermediates. agropages.comjst.go.jp For example, 3-methylpyridine (B133936) can be processed to create intermediates like 2-chloro-5-chloromethylpyridine (CCMP), which is used to produce insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com Furthermore, the creation of trifluoromethylpyridine (TFMP) derivatives from picoline (methylpyridine) precursors has been a significant area of development, leading to more than 20 new agrochemicals. jst.go.jpsemanticscholar.org

Table 3: Application of Methylpyridine Derivatives in Agrochemicals

| Precursor | Intermediate | Final Product Type |

|---|---|---|

| 3-Methylpyridine | 2-Chloro-5-chloromethylpyridine (CCMP) | Insecticides (e.g., Imidacloprid, Acetamiprid) agropages.com |

| 3-Methylpyridine | 2-Chloro-3-trifluoromethyl pyridine | Herbicides (e.g., Flazasulfuron) agropages.com |

| 2-Methylpyridine (B31789) | 2-Chloro-6-trichloromethyl pyridine (CTC) | Pesticides (e.g., Chlorfenapyr), Nitrogen fertilizer synergists agropages.com |

Formulation of Pesticides and Herbicides

This compound serves as a crucial intermediate in the production of various pesticides and herbicides. chemimpex.comnetascientific.com Its structural features allow for the creation of agrochemicals with enhanced biological activity. The presence of the chlorine atom and the methyl group on the pyridine ring influences the molecule's electronic properties and steric hindrance, which can be strategically utilized in the design of potent and selective crop protection agents. chemimpex.com

For instance, derivatives of this compound are integral to the synthesis of fourth-generation pesticides, which are characterized by high efficiency and low toxicity. agropages.com These modern agrochemicals are designed to be more environmentally compatible. agropages.com The compound is a precursor in the synthesis of several commercial pesticides, contributing to the development of products that protect crops from a wide range of pests. agropages.com

Development of Advanced Agrochemical Formulations

The utility of this compound extends to the development of advanced agrochemical formulations. It is a key component in the synthesis of intermediates for widely used insecticides like imidacloprid and acetamiprid. agropages.com The synthesis pathways often involve the chlorination of 3-methylpyridine derivatives to produce key intermediates such as 2-chloro-5-chloromethylpyridine (CCMP), which is then used to manufacture these insecticides. agropages.com

Furthermore, research has focused on creating more effective and environmentally benign agrochemicals by modifying the structure of pyridine-based compounds. For example, the synthesis of trifluoromethylpyridine (TFMP) derivatives from chlorinated methylpyridines has led to the development of new crop protection products. jst.go.jp These advanced formulations often exhibit improved efficacy and a better toxicological profile. agropages.com

Role in Crop Protection and Yield Enhancement

The application of this compound in the agrochemical industry directly contributes to crop protection and yield enhancement. chemimpex.com By enabling the synthesis of effective pesticides and herbicides, it helps in controlling pests and weeds that can significantly reduce agricultural output. chemimpex.comgoogle.com For example, herbicides derived from related chloro-methylated aniline (B41778) compounds, which share a similar synthetic logic, are used to control various weeds in rice fields, thereby protecting the crop and improving its yield. google.com

The development of new and improved agrochemicals from intermediates like this compound is an ongoing area of research aimed at addressing the challenges of global food security. chemimpex.com The ability to synthesize a diverse range of active ingredients from this versatile building block underscores its importance in modern agriculture. chemimpex.comagropages.com

Organic Synthesis and Material Science

Beyond its role in agrochemicals, this compound is a valuable reagent in broader organic synthesis and material science applications. chemimpex.com Its reactivity allows for its use as a building block in the creation of complex organic molecules and specialty materials. chemimpex.com

Synthesis of Complex Organic Molecules

In organic synthesis, this compound's structure is leveraged to construct more complex molecular architectures. chemimpex.comlookchem.com The chlorine atom can be displaced through nucleophilic substitution reactions, while the methyl group and the pyridine ring itself can undergo various chemical transformations. cymitquimica.com This reactivity makes it a valuable starting material for synthesizing a range of organic compounds. chemimpex.com For example, it is used in the synthesis of other substituted pyridines and heterocyclic compounds that may have applications in pharmaceuticals and other areas of chemical research. chemimpex.comguidechem.com

Production of Dyes and Specialty Chemicals

The versatility of this compound also extends to the production of dyes and other specialty chemicals. chemimpex.com The pyridine ring is a common structural motif in many synthetic dyes, and the specific substitutions on this compound can be used to tune the color and properties of the resulting dye molecules. chemimpex.com Its role as an intermediate allows for the creation of a diverse palette of specialty chemicals with tailored properties for various industrial applications. chemimpex.comchemicalbook.com

Applications in Polymer and Coating Development

In the realm of material science, this compound and its derivatives have potential applications in polymer and coating development. chemimpex.com The reactivity of the chloro and methyl groups allows for the incorporation of this pyridine derivative into polymer chains or as a modifying agent for surfaces. For instance, related compounds like 3-Chloro-2-methyl-1-propene have been used in studies of ring-opening polymerization and cationic polymerization, indicating the potential for similar pyridine-based monomers in creating novel polymers. sigmaaldrich.com These polymers could exhibit unique thermal, mechanical, or chemical resistance properties suitable for advanced coatings and materials.

Q & A

Q. How does the methyl group at position 2 influence the electronic properties of this compound?

- Methodological Answer : The electron-donating methyl group increases electron density at position 4, making it susceptible to electrophilic attack. Use Hammett substituent constants () to quantify electronic effects. Cyclic voltammetry can measure redox potentials, revealing shifts in reactivity compared to unmethylated analogs .

Methodological Notes

- Synthesis Optimization : Replication of historical methods (e.g., Cava and Bhattacharyya’s work) requires careful control of anhydrous conditions and reagent purity .

- Safety Compliance : Adhere to WGK 3 regulations for environmental hazards and ensure waste disposal aligns with local guidelines .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) and spectral libraries to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|